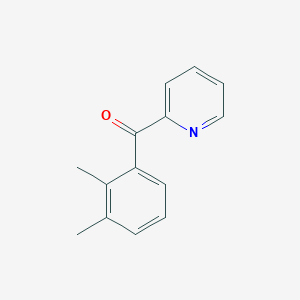

2-(2,3-Dimethylbenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

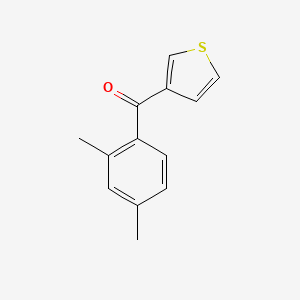

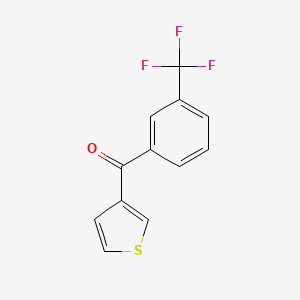

2-(2,3-Dimethylbenzoyl)pyridine is a heterocyclic compound . It has a molecular weight of 211.26 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been explored in various studies . For instance, one method involves the reaction of phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods involve the use of pyridine substrates, with reactions such as N- and O-tosylation and -acylation .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H13NO . The InChI code for this compound is 1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3 .Chemical Reactions Analysis

The chemical reactivity of this compound has been studied in the context of various reactions . For example, pyridines can undergo reactions with electrophilic reagents, such as protonation and quaternisation . Pyridine derivatives, including this compound, can also participate in cross-coupling reactions .Applications De Recherche Scientifique

Photophysical Properties of Ligand Complexes

- Computational and Spectroscopic Studies : New Re(CO)3Cl complexes were synthesized with various ligands, including one similar to 2-(2,3-Dimethylbenzoyl)pyridine. These complexes displayed unique photophysical properties, with no emissive metal-to-ligand charge-transfer states found. Ligand-centered dual emission was observed in certain complexes (Salassa et al., 2008).

Synthesis and Characterization of Novel Complexes

- Cyclopalladated Complexes : Novel cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, related to this compound, were synthesized and characterized. These complexes were studied for their photophysical properties in solution at room temperature (Mancilha et al., 2011).

Catalytic Applications in Organic Synthesis

- Copper-catalyzed Nucleophilic Addition : A method for C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine, a compound similar to this compound, using copper catalysis was developed. This method showcases the potential of these types of compounds in organic synthesis (Park & Jun, 2017).

Structural Diversity and Coordination Chemistry

- Pyridine-N-Functionalized Carbene Copper(I) Complexes : The versatility of pyridine N-functionalized carbene ligands, including those related to this compound, was demonstrated in the synthesis of diverse copper(I) complexes. This study highlights the structural diversity achievable with such ligands (Tulloch et al., 2001).

Multicomponent Reactions and New Derivatives

- Synthesis of Chromeno[2,3-b]pyridine Derivatives : The multicomponent reaction involving compounds similar to this compound led to the synthesis of new chromeno[2,3-b]pyridine derivatives, highlighting the chemical versatility and potential applications in various fields (Ryzhkova et al., 2023).

Synthesis and Activation of Small Molecules

- (Pyrazol-1-ylmethyl)pyridine Palladium Complexes : Synthesis and characterization of palladium complexes using ligands similar to this compound, demonstrated their potential in activating small molecules, showcasing the scope of these compounds in catalytic applications (Ojwach et al., 2009).

Novel Heterocycles of Pharmaceutical Interest

- Synthesis of Novel Heterocycles : 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine, a compound related to this compound, was used to prepare novel heterocycles of pharmaceutical interest. This indicates the pharmaceutical potential of such compounds (Metwally et al., 2008).

Mécanisme D'action

Target of Action

2-(2,3-Dimethylbenzoyl)pyridine, also known as DMBP, is a heterocyclic organic compound that belongs to the family of pyridine derivatives.

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of a compound.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. .

Safety and Hazards

Orientations Futures

The future directions for the study and application of 2-(2,3-Dimethylbenzoyl)pyridine are not explicitly mentioned in the search results.

Relevant Papers Relevant papers on this compound include studies on its synthesis , chemical reactions , and potential applications . These papers provide valuable insights into the properties and potential uses of this compound.

Propriétés

IUPAC Name |

(2,3-dimethylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-7-12(11(10)2)14(16)13-8-3-4-9-15-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESUPZFFYQRIGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642027 |

Source

|

| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27693-46-5 |

Source

|

| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B1324109.png)